3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
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Overview
Description
“3-methyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride” is a compound with the CAS Number: 2253629-84-2 . It has a molecular weight of 203.63 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of triazole-containing scaffolds has been extensively studied due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of the compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Physical and Chemical Properties Analysis
The compound exhibits superior thermostability . It surpasses its analogues in terms of thermal stability . The energetic salts also exhibit remarkable thermal stabilities .Mechanism of Action
Safety and Hazards
Future Directions
Triazole compounds have attracted wide pharmaceutical interest due to their various biological activities . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in hybrid molecules in the design of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .
Properties
IUPAC Name |
3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-7-8-5-2-4(6(11)12)9-10(3)5/h2,9H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFVOXSEVTXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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